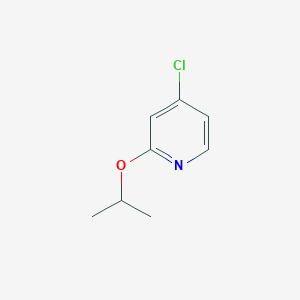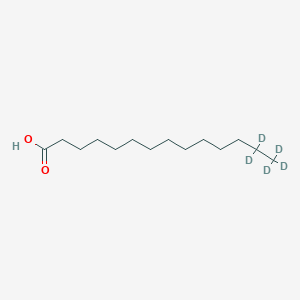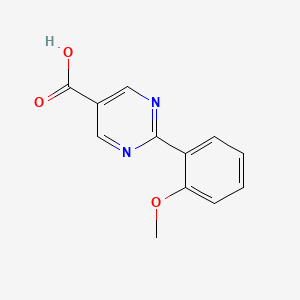
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Synthesis and Characterization : 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has been utilized in the synthesis and characterization of new crystals. These compounds have been characterized using techniques like NMR, IR, MS, elemental analysis, and X-ray single-crystal determination, offering insights into their structural properties (Gao Yu, 2014).
Chemical Reactions and Derivatives
- Formation of Pyrimidines : Research indicates that this compound can react with trichloroacetonitrile to form 1-azabutadiene derivatives, which are further used to synthesize fluoro- and chloro-containing pyrimidines (V. Sosnovskikh et al., 2002).
- Electrophilic Amination : Studies have shown its use in electrophilic amination processes with diazenes, leading to the removal of the fluorine atom and introduction of other functional groups (S. Bombek et al., 2004).
Pharmacological Research
- Neuroprotective Agent : It has been synthesized and studied as a potential neuroprotective agent, specifically as an NMDA receptor antagonist, which could be useful in the treatment of ischemic stroke (S. Moe et al., 1999).
- Antibacterial Activity : Compounds involving 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine have shown potential in antibacterial applications, with studies indicating effectiveness against specific bacterial strains (Nadine Uwabagira et al., 2018).
Other Applications
- Potential in Cancer Treatment : Research into novel anaplastic lymphoma kinase inhibitors, which include derivatives of this compound, suggests potential applications in cancer treatment (Y. Teffera et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-chloro-2-fluorophenyl isocyanate , have been used in proteomics research, suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzylic halides, which have a similar structure, typically react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXHFABZGBSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)

![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)
![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
